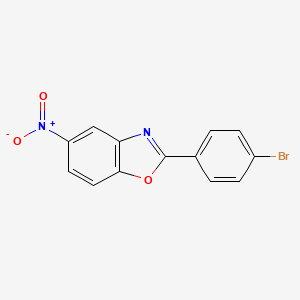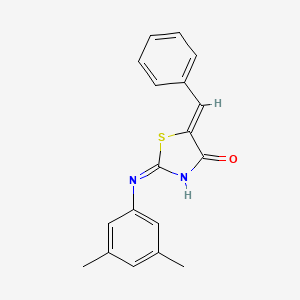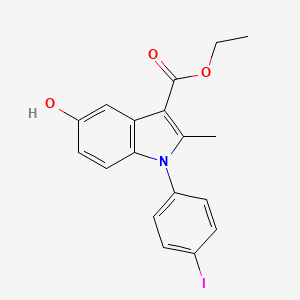![molecular formula C26H21ClN2O3 B11682732 3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-7-(CYCLOHEXYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with a unique structure that includes a chlorine atom, a cyclohexylamino group, and a pentaphene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-7-(CYCLOHEXYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multiple steps. One common method includes the Fischer reaction, which is used to create heterocyclic structures. This reaction involves heating reactants in polyphosphoric acid (PPA) at temperatures between 160–180°C . Another approach involves the annulation of a pyrrole ring to an existing pyridine derivative in the presence of a palladium-containing catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-7-(CYCLOHEXYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pentaphene compounds .
Aplicaciones Científicas De Investigación
3-CHLORO-7-(CYCLOHEXYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential neurotropic properties and interactions with biological targets.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-7-(CYCLOHEXYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- 8-Quinolinecarbonitrile, 3-chloro-7-(cyclohexylamino)-
Uniqueness
3-CHLORO-7-(CYCLOHEXYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific combination of functional groups and its pentaphene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H21ClN2O3 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
3-chloro-7-(cyclohexylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C26H21ClN2O3/c27-14-10-11-18-20(12-14)32-21-13-19(28-15-6-2-1-3-7-15)22-23(24(21)29-18)26(31)17-9-5-4-8-16(17)25(22)30/h4-5,8-13,15,28-29H,1-3,6-7H2 |
Clave InChI |
ZGWPFLDNIZCRMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=C(O3)C=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)

![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)


![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
